6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime
Description
6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime is a nicotinaldehyde-derived oxime featuring a 4-methylphenylsulfanyl substituent at the 6-position of the pyridine ring. Oximes are widely utilized in medicinal chemistry and radiopharmaceuticals due to their stability and reactivity, particularly in conjugation reactions for labeling or cycloadditions .
Properties
IUPAC Name |
(NE)-N-[[6-(4-methylphenyl)sulfanylpyridin-3-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-2-5-12(6-3-10)17-13-7-4-11(8-14-13)9-15-16/h2-9,16H,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHVJLPRNQUQJI-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime typically involves the reaction of 6-chloronicotinaldehyde with 4-methylthiophenol in the presence of a base, followed by the conversion of the resulting intermediate to the oxime derivative using hydroxylamine hydrochloride . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the sulfanyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Effects : Replacing the 4-methyl group in the target compound with a 4-chlorophenyl group (as in ) introduces electronegative chlorine, which may alter electronic distribution and hydrogen-bonding capacity. Sulfonyl groups (e.g., in ) are stronger electron-withdrawing groups compared to sulfanyl, affecting reactivity in conjugation or cycloaddition reactions .
- Oxime Modifications : The target compound’s free oxime (-OH) contrasts with benzyl-substituted oximes in analogs . Free oximes are more reactive in [3+2] cycloadditions (e.g., with nitrile oxides), while substituted oximes may stabilize the compound for storage or targeted delivery .
Biological Activity
6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C13H12N2OS and a molar mass of approximately 248.31 g/mol. It features a nicotinaldehyde backbone with a sulfanyl group attached to a para-methylphenyl substituent, which may influence its biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that Schiff bases, including derivatives of nicotinaldehyde, often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities .
2. Anticancer Properties
Compounds with similar structures have been investigated for their anticancer potential. A study highlighted that certain Schiff base complexes demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be explored for its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
Enzyme inhibition is another area where this compound may show promise. Studies have documented the enzyme inhibitory effects of related Schiff bases, particularly against phosphatases and kinases, which are crucial in various signaling pathways associated with cancer and other diseases .
The precise mechanism of action for this compound is not fully elucidated but is likely related to its ability to interact with specific molecular targets. This interaction may alter enzyme activities or receptor functions, leading to the observed biological effects.
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-(4-Methylphenoxy)nicotinaldehyde oxime | Schiff Base | Antimicrobial, Anticancer |
| 6-(4-Chlorophenyl)nicotinaldehyde oxime | Schiff Base | Enzyme Inhibition |
| 6-(4-Fluorophenyl)nicotinaldehyde oxime | Schiff Base | Antioxidant |
This table illustrates that while many derivatives share similar structural characteristics, their biological activities can vary significantly based on substituents.
Case Studies
Several case studies have focused on the biological evaluation of related compounds:
- Antimicrobial Evaluation : A study tested various Schiff bases derived from aldehydes against bacterial strains such as E. coli and S. aureus, revealing promising antimicrobial activity that could be relevant for this compound .
- Cytotoxicity Assays : Research on structurally similar compounds demonstrated significant cytotoxic effects against cancer cell lines (e.g., MCF7 and HepG2), suggesting potential applications in cancer therapy .
- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes by Schiff bases showed that these compounds could effectively modulate enzymatic activity involved in critical metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
